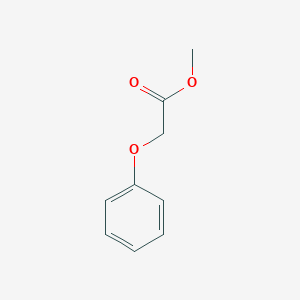
苯氧乙酸甲酯
概述
描述
科学研究应用
Methyl phenoxyacetate has several scientific research applications:
作用机制
Target of Action
Methyl phenoxyacetate (MPOA) is primarily used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . The primary targets of MPOA are therefore the molecules involved in the synthesis of loracarbef.
Mode of Action
As an acylating agent, MPOA interacts with its targets by introducing an acyl group into the molecule. This results in the formation of a covalent bond between the acyl group of MPOA and a nucleophilic atom in the target molecule, facilitating the synthesis of loracarbef .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight of 16617 , and its liquid form at temperatures above 30°C , suggest that it may have good bioavailability.
Result of Action
The primary result of MPOA’s action is the synthesis of loracarbef, a carbacephalosporin antibiotic . Loracarbef is used to treat a variety of bacterial infections, indicating that the action of MPOA ultimately results in antibacterial activity.
Action Environment
The action of MPOA can be influenced by environmental factors such as temperature. For instance, MPOA is a clear colorless to slightly yellow liquid when the temperature is above 30°C, and a white solid at temperatures below 30°C . This suggests that the efficacy and stability of MPOA, and hence its ability to act as an acylating agent, may be temperature-dependent.
生化分析
Biochemical Properties
Methyl phenoxyacetate plays a significant role in biochemical reactions, particularly as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of loracarbef, a carbacephalosporin antibiotic, indicating its interaction with enzymes involved in antibiotic synthesis . The nature of these interactions typically involves the transfer of an acyl group from methyl phenoxyacetate to the target molecule, facilitating the formation of new chemical bonds.
Cellular Effects
Methyl phenoxyacetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of antibiotics suggests that it may impact bacterial cell wall synthesis and function . Additionally, methyl phenoxyacetate’s interactions with cellular enzymes can lead to changes in metabolic pathways, potentially altering the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, methyl phenoxyacetate exerts its effects through specific binding interactions with biomolecules. It acts as an acylating agent, transferring acyl groups to target molecules, which can result in enzyme inhibition or activation. This mechanism is crucial in the synthesis of antibiotics, where methyl phenoxyacetate facilitates the formation of essential chemical bonds . Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl phenoxyacetate can change over time. The compound’s stability and degradation are important factors to consider. Methyl phenoxyacetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to methyl phenoxyacetate can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of methyl phenoxyacetate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
Methyl phenoxyacetate is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways that involve the breakdown and utilization of its acyl groups. These metabolic processes can affect the levels of metabolites within the cell, potentially altering the overall metabolic flux . The compound’s role in antibiotic synthesis also highlights its involvement in specific metabolic pathways related to bacterial cell wall formation.
Transport and Distribution
Within cells and tissues, methyl phenoxyacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
Methyl phenoxyacetate’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of methyl phenoxyacetate can impact its activity and function, influencing processes such as enzyme interactions and metabolic pathways.
准备方法
Methyl phenoxyacetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with phenol in the presence of potassium carbonate and potassium iodide as catalysts. The reaction is typically carried out in acetone and heated to reflux overnight . The mixture is then filtered, and the resultant solution is concentrated under reduced pressure. The product is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and filtered to yield a slightly yellow liquid .
Industrial production methods often use a liquid-solid phase esterification reaction with aluminum phosphate molecular sieve as the catalyst . This method is efficient and scalable for large-scale production.
化学反应分析
Methyl phenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include potassium carbonate, potassium iodide, and acetone for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Methyl phenoxyacetate can be compared with other similar compounds, such as:
Phenoxyacetic Acid: This compound is the parent acid of methyl phenoxyacetate and shares similar chemical properties but differs in its ester form.
Methyl Phenylacetate: Another ester with a similar structure but different functional groups, leading to distinct chemical and biological properties.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxyacetic acid structure but with additional chlorine atoms, giving it different herbicidal properties.
Methyl phenoxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
methyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKRPHEZOHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062161 | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-23-8 | |
| Record name | Methyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of methyl phenoxyacetate?
A1: Methyl phenoxyacetate serves as a versatile building block in organic synthesis. It can be used in the synthesis of:
- Macrocyclic benzodiamides and dibenzotetraamides: Reacting methyl phenoxyacetates with α,ω-diamines in solvents like methanol or ethylene glycol produces these macrocycles. []
- Penicillin V: Methyl phenoxyacetate acts as an acyl donor in the enzymatic synthesis of penicillin V, catalyzed by penicillin acylase. []
- Atropine Sulfate: A multi-step synthesis uses methyl phenoxyacetate as a starting material to produce the anticholinergic agent atropine sulfate. []
- Solid-phase peptide synthesis: The derivative 4-(2-bromopropionyl)phenoxyacetic acid is used as a bifunctional linker in this technique. []
Q2: How is the herbicide 4-chloro-2-methylphenoxyacetate metabolized by soil bacteria?
A2: A soil pseudomonad utilizes 4-chloro-2-methylphenoxyacetate as its sole carbon source, breaking it down through a proposed pathway involving:
- Initial transformation into 5-chloro-o-cresol and 5-chloro-3-methylcatechol. []
- Dechlorination with the release of chloride ions. []
- Formation of the intermediate γ-carboxymethylene-α-methyl-Δ(αβ)-butenolide. []
- Further breakdown to γ-hydroxy-α-methylmuconate. []
Q3: Are there any known photochemical reactions involving methyl phenoxyacetates?
A3: Yes, methyl phenoxyacetates exhibit interesting photochemical behavior. Studies have investigated both the photochemical reactions of methyl phenoxyacetates themselves [, ] and the impact of inclusion complex formation on their photoreactivity, particularly in the context of photorearrangement. []
Q4: What is the structure and molecular formula of methyl phenoxyacetate?
A4: Methyl phenoxyacetate (C9H10O3) consists of a phenyl ring linked to an acetate group via an oxygen atom. The methyl group is attached to the carboxyl function of the acetate.
Q5: Is there research on the pharmacological properties of compounds derived from methyl phenoxyacetate?
A5: Yes, tris-(2-hydroxyethyl)ammonium-2-methyl-phenoxyacetate (trecrezane), synthesized from a methyl phenoxyacetate derivative, has been studied for its effects on:
- Immunity and Hematopoiesis: Trecrezane exhibits immunomodulatory effects and may hold promise for treating immune deficiencies and autoimmune disorders. It appears to normalize immunity and hemopoiesis by restoring the activity of early erythropoiesis precursors. [, ]
- Viral Hepatitis: Trecrezane has been investigated as part of a complex treatment approach for acute viral hepatitis B, as well as hepatitis A and B complicated by occupational factors. []
- Other Conditions: Studies have also explored trecrezane's potential in treating ischemic heart disease, multiple sclerosis, and tuberculosis. []
Q6: What safety considerations are associated with handling 4-(2-bromopropionyl)phenoxyacetic acid?
A6: 4-(2-bromopropionyl)phenoxyacetic acid is an irritant to the eyes, respiratory system, and skin. Precautions should be taken to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


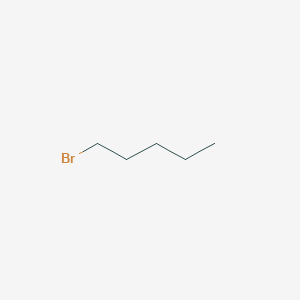
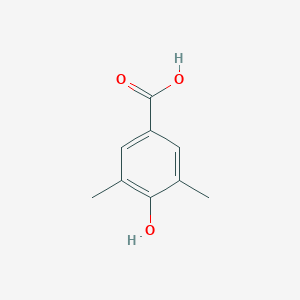
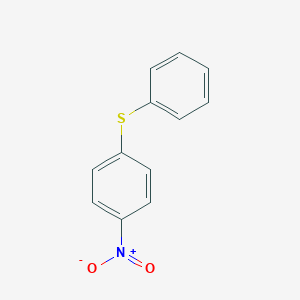
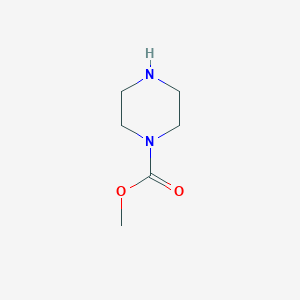
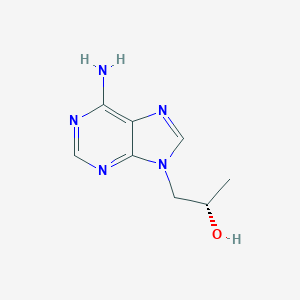
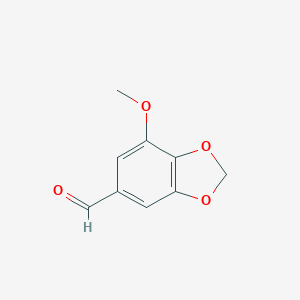
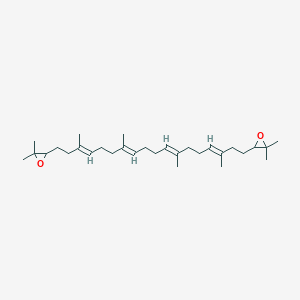

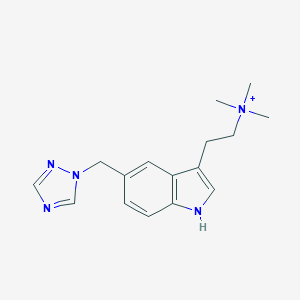
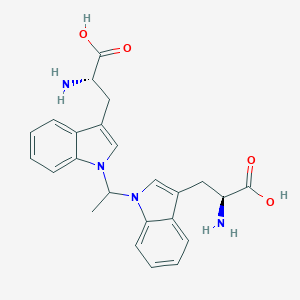
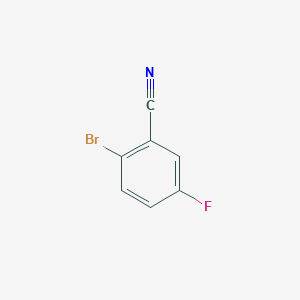
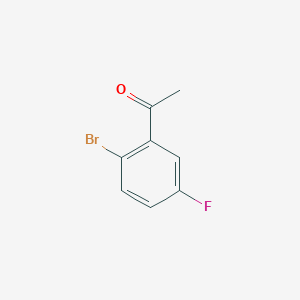
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)
